2-Methyl-4-(3-phenylpropoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 2-Methyl-4-(3-phenylpropoxy)aniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of an appropriate aniline derivative with a phenylpropoxy group. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Scientific Research Applications
2-Methyl-4-(3-phenylpropoxy)aniline is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-4-(3-phenylpropoxy)aniline can be compared to other similar compounds, such as:
Aniline derivatives: Compounds like 4-methoxyaniline or 4-chloroaniline share structural similarities but differ in their substituents, leading to variations in their chemical properties and reactivity.
Phenylpropoxy derivatives: Compounds like 3-phenylpropoxybenzene have similar phenylpropoxy groups but differ in their functional groups attached to the aromatic ring.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in research and industry.
Properties
IUPAC Name |
2-methyl-4-(3-phenylpropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-12-15(9-10-16(13)17)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHUOMKRAFPMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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